(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a dimethylamino group, an iodine atom, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone.
Introduction of the iodine atom: The iodination of the imidazo[1,2-a]pyridine core can be carried out using iodine or an iodine-containing reagent under oxidative conditions.
Formation of the enone system: The final step involves the condensation of the iodinated imidazo[1,2-a]pyridine with a dimethylamino-substituted aldehyde or ketone under basic conditions to form the (E)-enone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form corresponding epoxides or diketones.
Reduction: The enone can be reduced to form the corresponding alcohol or alkane.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Epoxides or diketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of (E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Dimethylamino)-1-(6-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of iodine.
(E)-3-(Dimethylamino)-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one imparts unique reactivity and biological properties compared to its bromo and chloro analogs. The larger atomic radius and higher electronegativity of iodine can influence the compound’s interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C12H12IN3O |
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Molecular Weight |
341.15 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12IN3O/c1-15(2)6-5-11(17)10-7-14-12-4-3-9(13)8-16(10)12/h3-8H,1-2H3 |
InChI Key |
PFPZSAQTCCXLJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N1C=C(C=C2)I |
Origin of Product |
United States |
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